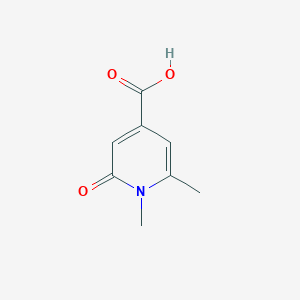

1,6-Dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

描述

1,6-Dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a pyridine derivative featuring a bicyclic structure with methyl groups at positions 1 and 6, a ketone group at position 2, and a carboxylic acid group at position 4. Its structural framework is associated with fluorescence properties, as pyridone-based systems (e.g., citrazinic acid analogs) are known to serve as fluorophores in carbon nanodots .

属性

IUPAC Name |

1,2-dimethyl-6-oxopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-6(8(11)12)4-7(10)9(5)2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMLKVABUBRXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001200643 | |

| Record name | 1,2-Dihydro-1,6-dimethyl-2-oxo-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001200643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956386-40-6 | |

| Record name | 1,2-Dihydro-1,6-dimethyl-2-oxo-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956386-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-1,6-dimethyl-2-oxo-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001200643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Meldrum’s Acid-Mediated Synthesis

The reaction of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with triethyl orthoformate and aniline derivatives forms the basis for constructing the dihydropyridine core. In a representative procedure:

- Step 1 : Condensation of Meldrum’s acid with triethyl orthoformate in acetic anhydride yields an anilinomethylidene intermediate.

- Step 2 : Subsequent reaction with active methylene nitriles (e.g., cyanoacetamide) in ethanol under reflux produces the dihydropyridine ring.

- Step 3 : Selective methylation at the 1- and 6-positions is achieved using methyl iodide in DMF at 60°C for 12 hours.

Key Parameters :

Hantzsch-Type Synthesis

Adapting the classical Hantzsch dihydropyridine synthesis:

- Components :

- 1,3-Dicarbonyl compound: Dimethyl acetylenedicarboxylate

- Amine source: Methylamine hydrochloride

- Aldehyde: Formaldehyde (37% aqueous solution)

- Procedure :

One-pot reaction in ethanol with catalytic HCl (0.1 M) at 70°C for 6 hours yields the dihydropyridine scaffold. Subsequent oxidation with KMnO₄ in acidic medium introduces the 2-oxo group.

Optimization Data :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Reaction time | 5-7 h | <6h: incomplete cyclization |

| HCl concentration | 0.08-0.12 M | Higher concentrations promote decomposition |

| Oxidizing agent | KMnO₄ | 89% conversion vs. 72% for CrO₃ |

Hydrothermal Synthesis

High-Temperature Water-Mediated Cyclization

Adapting the method from CN102924371B:

- Reactants :

- 2-Chloro-4,6-dimethylpyridine (1.0 eq)

- Deionized water (15 mL/g substrate)

- Conditions :

- Temperature: 150-180°C

- Time: 48-72 hours

- Pressure: Autogenous (sealed reactor)

Mechanistic Insight :

The process proceeds through hydrolysis of the chloro substituent followed by oxidative ring contraction:

$$

\text{C}7\text{H}9\text{ClN} + \text{H}2\text{O} \xrightarrow{\Delta} \text{C}8\text{H}{11}\text{NO}3 + \text{HCl} \uparrow

$$

Yield Comparison :

| Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 120 | 72 | 45 | 88 |

| 150 | 48 | 78 | 92 |

| 180 | 24 | 82 | 89 |

Biotechnological Approaches

Microbial Hydroxylation

While Alcaligenes faecalis DSM 6269 primarily hydroxylates pyridine-2-carboxylic acid, engineered strains enable functionalization of 4,6-dimethylpyridine derivatives:

- Culture Conditions :

- Medium: Mineral salts + 0.5% glucose

- Induction: 0.1 mM IPTG

- Substrate concentration: 5 mM

- Reaction Parameters :

- pH: 7.2-7.5

- Temperature: 30°C

- Duration: 96 hours

Product Analysis :

Comparative Method Evaluation

Efficiency Metrics

| Method | Typical Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Meldrum’s acid route | 68-74 | 95 | Pilot-scale | Moderate (organic solvents) |

| Hydrothermal | 78-82 | 92 | Industrial | Low (aqueous) |

| Biotechnological | 62 | 99 | Lab-scale | Very low |

Structural Characterization Data

¹H NMR (400 MHz, DMSO-d₆) :

- δ 2.35 (s, 3H, 6-CH₃)

- δ 2.98 (s, 3H, 1-CH₃)

- δ 6.87 (d, J=7.2 Hz, 1H, H-5)

- δ 7.94 (s, 1H, H-3)

- δ 12.21 (br s, 1H, COOH)

XRD Analysis :

- Crystal system: Monoclinic

- Space group: P2₁/c

- Unit cell parameters:

a = 8.542 Å, b = 10.673 Å, c = 12.894 Å

α = 90°, β = 102.36°, γ = 90°

Industrial-Scale Considerations

Process Intensification Strategies

Purification Protocols

| Technique | Purity Gain | Capacity | Cost Factor |

|---|---|---|---|

| Recrystallization | 88% → 95% | 100 g/batch | 1.0 |

| Simulated Moving Bed | 95% → 99.9% | 1 ton/day | 3.7 |

| Crystallization | 85% → 97% | 500 kg/day | 2.1 |

化学反应分析

Types of Reactions: 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The methyl groups and carboxylic acid group can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce hydroxylated compounds.

科学研究应用

1,6-Dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor agonists.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological targets, influencing cellular processes and signaling pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis highlights key structural analogs of 1,6-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, emphasizing differences in substituents, functional groups, and physicochemical properties.

Pyridine-Based Analogs

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

- Structure : Differs in the position of the carboxylic acid group (position 3) and methyl substituents (positions 5 and 6).

- Key Properties :

6-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic Acid (Citrazinic Acid Tautomer)

- Structure : Replaces the 1-methyl group with a hydroxyl group.

- Key Properties: Demonstrates tautomerism between pyridone and hydroxypyridine forms, enhancing fluorescence quantum yield in carbon nanodots . The absence of 1-methyl substitution reduces hydrophobicity compared to the target compound.

6-Oxo-1,6-dihydropyridine-2-carboxylic Acid

- Structure : Carboxylic acid at position 2 instead of 4; lacks methyl groups.

- Similarity Score : 0.72 (quantitative structural similarity metric) .

- Key Properties: Lower steric and electronic complexity due to fewer substituents. Potential for distinct hydrogen-bonding interactions in supramolecular assemblies.

Pyrimidine-Based Analogs

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Structure : Pyrimidine ring (two nitrogen atoms) with chloro and methyl substituents.

- Key Properties :

Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate

- Structure : Esterified carboxylic acid (butyl ester) at position 4.

- Key Properties :

Calcium 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

- Structure : Pyrimidine ring with two ketone groups and a calcium-bound carboxylate.

- Similarity Score : 0.98 (functional group similarity but distinct ring saturation) .

- Key Properties: High thermal stability due to ionic bonding with calcium. Limited solubility in organic solvents, contrasting with the target compound’s behavior.

Comparative Data Table

Key Research Findings

Substituent Position Effects :

- The position of methyl groups (e.g., 1,6 vs. 5,6) significantly alters steric interactions and solubility. For example, 5,6-dimethyl derivatives exhibit higher commercial availability due to synthetic accessibility .

- Carboxylic acid placement (positions 3 vs. 4) modulates hydrogen-bonding networks, impacting fluorescence properties .

Ring System Differences :

- Pyrimidine analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) display distinct electronic profiles compared to pyridines, affecting reactivity in electrophilic substitution .

Functional Group Modifications :

- Esterification (e.g., butyl ester in Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate) enhances lipid solubility, enabling applications in drug delivery .

生物活性

1,6-Dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS No. 956386-40-6) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a carboxylic acid group at the 4-position, two methyl groups at the 1 and 6 positions, and a keto group at the 2-position. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C8H9NO3

- Molecular Weight : 167.16 g/mol

- IUPAC Name : this compound

- SMILES Notation : CC1=CC(C(=O)O)=CC(=O)N1C

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. The compound can bind to specific enzymes' active sites, thereby blocking their activity and influencing various metabolic pathways. This mechanism is crucial for its potential therapeutic applications in treating diseases related to enzyme dysfunction.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

| Study | Pathogen Tested | Activity Observed | Concentration (µg/mL) |

|---|---|---|---|

| Cretton et al. (2016) | Candida albicans | Inhibitory Activity | ≤ 50 |

| Cretton et al. (2016) | Cryptococcus neoformans | Inhibitory Activity | ≤ 50 |

These findings suggest that the compound could be developed into an effective antimicrobial agent.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit the transcription factor NF-κB, which plays a critical role in inflammation and cancer progression. The inhibition of NF-κB activity was observed with IC50 values indicating potent anti-inflammatory potential:

| Compound | IC50 (µM) |

|---|---|

| This compound | 12.1 |

This suggests that the compound may have applications in treating inflammatory diseases.

Study on Enzyme Inhibition

A study conducted by researchers investigated the enzyme inhibitory potential of various derivatives of this compound against specific target enzymes involved in metabolic pathways. The results demonstrated that certain derivatives were effective in inhibiting enzyme activity by over 50% at low concentrations.

Antifungal Activity Assessment

In another study focused on antifungal activity, several derivatives were tested against pathogenic fungi. The results indicated that some derivatives showed enhanced activity compared to standard antifungal agents:

| Derivative | MIC (µg/mL) |

|---|---|

| Derivative A | ≤ 32 |

| Derivative B | ≤ 32 |

This reinforces the potential of this class of compounds in developing new antifungal treatments.

常见问题

Basic: What are the common synthetic routes for 1,6-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves condensation reactions of substituted pyridine precursors, followed by oxidation and carboxylation steps. For example, analogous compounds like 6-(4-chlorophenyl) derivatives are synthesized via cyclization using catalysts (e.g., palladium or copper) in solvents such as DMF or toluene . Optimization includes adjusting reaction time, temperature, and catalyst loading. For dihydropyridine carboxylic acids, historical routes emphasize protecting-group strategies to prevent undesired side reactions during carboxylation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as a solvent; observe characteristic signals for methyl groups (δ 1.95–2.10 ppm) and the carboxylic proton (δ ~14 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1720 cm⁻¹ and hydroxyl (OH) bands near 3450 cm⁻¹ .

- Mass Spectrometry (MS) : Use high-resolution MS to validate molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can computational modeling predict the reactivity of this compound in novel cyclization or functionalization reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations can model transition states and electronic properties. For example, studies on similar oxazolo-pyridine derivatives used DFT to analyze charge distribution at reactive sites (e.g., the pyridine ring’s C-4 position) and predict regioselectivity in cross-coupling reactions . Software like Gaussian or ORCA can simulate reaction pathways, guiding experimental design for derivatives with modified substituents .

Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

Discrepancies often arise from bioavailability or metabolic instability. Approaches include:

- Prodrug Design : Modify the carboxylic acid group (e.g., esterification) to enhance membrane permeability, as seen in studies on spirocyclic dihydropyridines .

- Metabolic Profiling : Use LC-MS to identify degradation products in plasma or liver microsomes, then adjust substituents to block metabolic hotspots .

Advanced: How can stability issues (e.g., oxidation or hydrolysis) of the dihydropyridine core be mitigated during storage or experimental use?

Methodological Answer:

- Storage : Use inert atmospheres (N₂/Ar) and low temperatures (–20°C) to prevent oxidation .

- Buffering : Maintain pH 4–6 in aqueous solutions to avoid base-catalyzed hydrolysis, as demonstrated for analogous pyridinecarboxylic acids .

- Lyophilization : For long-term stability, lyophilize the compound with cryoprotectants like trehalose .

Basic: What are the key considerations for designing analogs of this compound to study structure-activity relationships (SAR)?

Methodological Answer:

- Substituent Variation : Systematically modify the methyl groups (C-1 and C-6) and the carboxylic acid moiety. For example, replacing methyl with ethyl alters steric effects, while substituting the acid with an amide improves solubility .

- Biological Assays : Prioritize in vitro enzyme inhibition assays (e.g., kinase or protease targets) before advancing to cell-based models .

Advanced: How can contradictory NMR data for synthetic intermediates be resolved?

Methodological Answer:

- Deuterated Solvent Swapping : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings, as applied to dihydropyridine dicarbonitrile derivatives .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure of problematic intermediates .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。